![molecular formula C15H16N2O2 B2358428 2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide CAS No. 1099675-86-1](/img/structure/B2358428.png)
2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide” is a chemical compound with the molecular formula C15H16N2O2 . It has a molecular weight of 256.3 g/mol . The IUPAC name for this compound is 2-[4-[4-(aminomethyl)phenyl]phenoxy]acetamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C10H14N2O2/c11-6-5-8-1-3-9 (4-2-8)14-7-10 (12)13/h1-4H,5-7,11H2, (H2,12,13) . The Canonical SMILES for this compound is C1=CC (=CC=C1CCN)OCC (=O)N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 194.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound is 194.105527694 g/mol . The Topological Polar Surface Area of the compound is 78.3 Ų . The compound has a Heavy Atom Count of 14 .Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study by Rani, Pal, Hegde, & Hashim (2014) explored the potential of certain acetamide derivatives as anticancer, anti-inflammatory, and analgesic agents. They discovered that compounds with halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities.
Synthesis and Characterization : Yang Man-li (2008) conducted research on novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, using 3-fluoro-4-cyanophenol as primary compounds. This study focused on the synthesis and structural identification of these compounds, contributing to the understanding of their chemical properties (Yang Man-li, 2008).
Intermediate for Antimalarial Drugs : In 2018, Magadum & Yadav explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs. They used Novozym 435 as a catalyst and investigated various parameters affecting the synthesis process (Magadum & Yadav, 2018).
Selective β3-Adrenergic Receptor Agonists : Maruyama et al. (2012) synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. These compounds showed potential in treating obesity and type 2 diabetes due to their hypoglycemic activity in a rodent model of diabetes (Maruyama et al., 2012).
Synthesis for β-Blocker Atenolol : Lund, Bøckmann, & Jacobsen (2016) synthesized enantiomers of a compound related to atenolol, a cardioselective β-blocker. This study highlighted the high enantiomeric excess achieved using lipase B from Candida antarctica as a catalyst (Lund, Bøckmann, & Jacobsen, 2016).
Hypoglycemic Activity of Thiazolidinedione Derivatives : Nikalje, Deshp, & Une (2012) synthesized novel 2, 4-thiazolidinedione derivatives and evaluated their hypoglycemic activity in an animal model, revealing promising results for certain derivatives (Nikalje, Deshp, & Une, 2012).
Analgesic and Antimicrobial Activities of Isoxazole Derivatives : A study by Sahu et al. (2009) explored the synthesis of novel isoxazole derivatives and their potential as analgesic and antimicrobial agents. Some compounds exhibited significant activity in comparison to standard drugs (Sahu et al., 2009).
Future Directions
Properties
IUPAC Name |
2-[4-[4-(aminomethyl)phenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-9-11-1-3-12(4-2-11)13-5-7-14(8-6-13)19-10-15(17)18/h1-8H,9-10,16H2,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKOWZMJHIRODN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

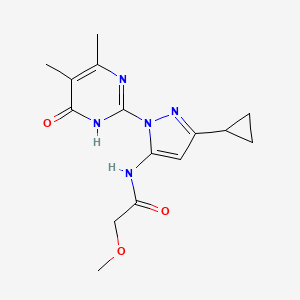
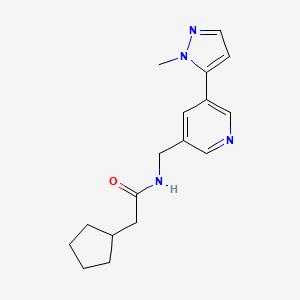
![Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2358356.png)
![(4-Chlorophenyl)(3-{[(4-methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2358357.png)
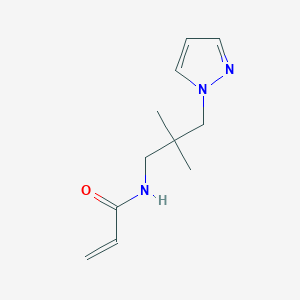
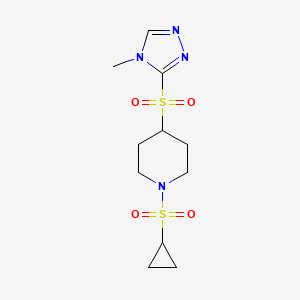
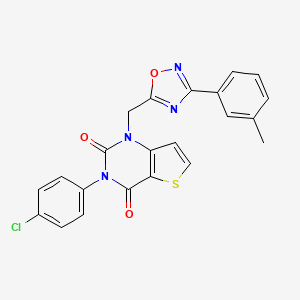
![Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2358361.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
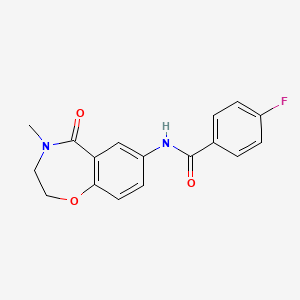
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2358366.png)
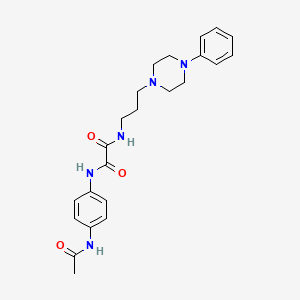
![{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid](/img/structure/B2358368.png)
